molecular formula C15H11BrN6O3 B2780447 5-bromo-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034458-37-0

5-bromo-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2780447
CAS No.: 2034458-37-0
M. Wt: 403.196
InChI Key: PPABLOHPTDJTDQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a triazolo[4,3-a]pyridine core substituted at the 8-position with a 3-methyl-1,2,4-oxadiazole moiety and at the 3-position with a brominated furan-2-carboxamide group. The bromine atom at the 5-position of the furan ring enhances its molecular weight (MW: ~434.24 g/mol) and likely influences its lipophilicity and electronic properties.

Properties

IUPAC Name

5-bromo-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN6O3/c1-8-18-15(25-21-8)9-3-2-6-22-12(19-20-13(9)22)7-17-14(23)10-4-5-11(16)24-10/h2-6H,7H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPABLOHPTDJTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide (CAS# 2034458-37-0) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H11BrN6O3C_{15}H_{11}BrN_{6}O_{3} with a molecular weight of 403.19 g/mol. The structure features a bromo group and a furan carboxamide moiety linked to a triazolo-pyridine system through an oxadiazole ring. This unique combination of structural elements suggests diverse biological interactions.

PropertyValue
CAS Number2034458-37-0
Molecular FormulaC₁₅H₁₁BrN₆O₃
Molecular Weight403.19 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to the compound . Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant activity against various cancer cell lines by inhibiting key enzymes involved in cancer progression such as thymidylate synthase , HDAC , and topoisomerase II .

Case Study:
In a study focusing on oxadiazole hybrids, compounds demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines. The mechanism was attributed to the inhibition of telomerase activity and modulation of cell cycle progression .

Antimicrobial Activity

The oxadiazole scaffold is also recognized for its antimicrobial properties. Compounds with this structure have shown efficacy against both bacterial and fungal strains. For instance, derivatives have been tested against Mycobacterium tuberculosis, revealing promising results with IC50 values ranging from 1.35 to 2.18 μM .

Table: Antimicrobial Efficacy

CompoundTarget OrganismIC50 (μM)
Oxadiazole Derivative AM. tuberculosis1.35
Oxadiazole Derivative BStaphylococcus aureus0.75
Oxadiazole Derivative CCandida albicans3.00

Anti-inflammatory and Analgesic Effects

Research into related compounds has suggested anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes such as COX-2. These findings indicate potential therapeutic applications in treating conditions like arthritis .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity associated with inflammation and pain pathways.
  • DNA Interaction : The structural components allow for potential intercalation with DNA or RNA, disrupting replication processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs identified in the evidence:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Distinctive Features
Target Compound : 5-Bromo-N-((8-(3-Methyl-1,2,4-Oxadiazol-5-yl)-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl)Methyl)Furan-2-Carboxamide Triazolo[4,3-a]pyridine - 8-position: 3-Methyl-1,2,4-oxadiazole
- 3-position: Brominated furan carboxamide
~434.24 Bromine (Br), oxadiazole, furan carboxamide Bromine enhances hydrophobicity; oxadiazole stabilizes electron density .
Analog 1 : N-{[7-(3-Methyl-1,2,4-Oxadiazol-5-yl)-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl]Methyl}Furan-2-Carboxamide Triazolo[4,3-a]pyridine - 7-position: 3-Methyl-1,2,4-oxadiazole
- 3-position: Non-brominated furan carboxamide
~355.32 Oxadiazole, furan carboxamide Lacks bromine, reducing MW and lipophilicity; positional isomerism at oxadiazole (7 vs. 8).
Analog 2 : 5-Bromo-N-[4-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]-2-Furamide Triazolo[4,3-b]pyridazine - Pyridazine core
- 4-position: Phenyl with brominated furan carboxamide
~409.22 Bromine, pyridazine, phenyl linker Pyridazine core alters electronic properties compared to pyridine; phenyl linker may affect solubility.
Analog 3 : N-(5-Bromo-2-Pyridinyl)-7-[3-(4-Fluorophenyl)-1-Phenyl-1H-Pyrazol-4-yl]-5-Methyl-4,7-Dihydro[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide Triazolo[1,5-a]pyrimidine - Pyrimidine core
- Fluorophenyl and pyrazole substituents
~571.41 Fluorine (F), pyrazole, pyrimidine Fluorine enhances electronegativity; pyrimidine core may improve metabolic stability.
Analog 4 : 5-Pentyl[1,2,4]Triazolo[1,5-a]Pyrimidin-7-Ol Triazolo[1,5-a]pyrimidine - Pentyl chain
- Hydroxyl group at 7-position
~206.25 Hydroxyl (-OH), pentyl chain Hydroxyl increases polarity; pentyl chain enhances hydrophobic interactions.

Key Structural and Functional Insights

Core Heterocycle Variations: The target compound’s triazolo[4,3-a]pyridine core differs from Analog 2’s triazolo[4,3-b]pyridazine, which introduces additional nitrogen atoms and alters resonance properties. Analog 3’s triazolo[1,5-a]pyrimidine core combines pyrimidine’s hydrogen-bonding capability with the rigidity of the triazole ring, likely enhancing target selectivity .

Substituent Effects: Bromine: The bromine in the target compound and Analog 2 increases molecular weight and lipophilicity (clogP ~3.5 estimated), which may improve membrane permeability but reduce aqueous solubility compared to non-brominated analogs like Analog 1 . Oxadiazole vs. Pyrazole: The 3-methyl-1,2,4-oxadiazole in the target compound is a bioisostere for ester or amide groups, offering metabolic stability. In contrast, Analog 3’s pyrazole ring provides a planar structure for π-π stacking .

Positional Isomerism :

  • Analog 1’s oxadiazole at the 7-position (vs. 8 in the target compound) may lead to steric and electronic differences, impacting interactions with enzymes or receptors. NMR studies () suggest that substituent positions cause distinct chemical shift patterns in regions A (39–44 ppm) and B (29–36 ppm), aiding structural differentiation .

Synthetic and Analytical Considerations :

  • The use of SHELX software () is critical for crystallographic analysis of these compounds, particularly for resolving bromine’s heavy-atom effects in X-ray diffraction .
  • Density functional theory (DFT) calculations () could predict the target compound’s thermochemical stability, with exact-exchange terms improving accuracy for bromine-containing systems .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step strategies, typically starting with halogenated pyridine derivatives. Key steps include:

  • Cyclization : Microwave-assisted cyclization of hydrazine intermediates with triethyl orthoformate/orthoacetate to form the [1,2,4]triazolo[4,3-a]pyridine core .
  • Palladium-catalyzed reactions : Cyanation of aryl bromides (e.g., using Zn(CN)₂) to introduce nitrile groups, followed by hydrolysis to carboxylic acids .
  • Amide coupling : Reaction of the carboxylic acid with furan-2-carboxamide derivatives using coupling agents like HATU or EDCI . Critical parameters: Temperature control (e.g., 135°C for cyclization), solvent selection (DMF for nucleophilic substitutions), and purification via column chromatography .

Q. Which spectroscopic techniques are effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., methyl groups on oxadiazole at δ ~2.5 ppm; furan protons at δ ~6.5–7.5 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ for C₁₇H₁₂BrN₅O₃ expected at ~438.03 Da) .
  • X-ray crystallography : For resolving crystal packing and hydrogen-bonding interactions in solid-state structures .

Q. What structural features influence its reactivity?

Key groups include:

  • Bromo-furan : Electrophilic aromatic substitution (e.g., Suzuki coupling) at the bromine site .
  • 1,2,4-Oxadiazole : Stabilizes the triazolopyridine core via electron-withdrawing effects, enhancing metabolic stability .
  • Triazolo-pyridine : Participates in π-π stacking interactions with biological targets .

Advanced Questions

Q. How can computational methods optimize synthesis?

  • Reaction path searching : Quantum chemical calculations (e.g., DFT) to identify low-energy pathways for cyclization and coupling steps .
  • Machine learning : Training models on existing triazolo/oxadiazole reaction data to predict optimal solvents, catalysts, and temperatures .
  • Molecular docking : Pre-screening derivatives for target binding affinity (e.g., kinase inhibitors) before synthesis .

Q. How to resolve contradictions in biological activity data?

  • Control experiments : Verify compound purity (>95% via HPLC) to exclude impurities as confounding factors .
  • Dose-response studies : Compare IC₅₀ values across assays (e.g., antimicrobial vs. anticancer) to assess selectivity .
  • Structural analogs : Test derivatives with modified oxadiazole/triazole substituents to isolate pharmacophores .

Q. What strategies enhance target affinity in derivatives?

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -CF₃) on the oxadiazole to improve binding to hydrophobic pockets .
  • Bioisosteric replacement : Replace furan with thiophene to enhance metabolic stability without losing activity .
  • Prodrug design : Mask the carboxamide as an ester to improve bioavailability .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationMicrowave, triethyl orthoformate, 150°C70–85
Palladium-catalyzed CN⁻Zn(CN)₂, Pd(PPh₃)₄, DMF, 80°C60–75
Amide couplingHATU, DIPEA, DCM, RT80–90

Q. Table 2. Structural-Activity Relationships (SAR)

Modification SiteEffect on ActivityReference
Oxadiazole (3-methyl)↑ Metabolic stability, ↓ toxicity
Furan (5-bromo)Enables cross-coupling functionalization
Triazolo-pyridine coreEssential for target binding

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